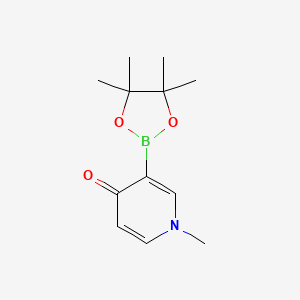![molecular formula C31H47NaO6 B15146429 sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusidate sodium, also known as sodium fusidate, is the sodium salt of fusidic acid. Fusidic acid is a steroid antibiotic derived from the fermentation of the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of fusidate sodium involves the reaction of fusidic acid with sodium hydroxide. The process typically includes dissolving fusidic acid in a low alcohol solution, such as methanol, to obtain a sodium fusidate solution. Ethyl acetate is then added to the solution to crystallize the sodium fusidate, which is subsequently collected and dried to obtain the final product .
Industrial Production Methods
Industrial production of fusidate sodium follows similar synthetic routes but on a larger scale. The process involves multiple organic solvents for crystallization treatment to ensure high purity and stability of the final product. The solvents used are often recoverable and reusable, making the process cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
Fusidate sodium undergoes various chemical reactions, including:
Reduction: Reduction reactions involving fusidate sodium are also not commonly reported.
Substitution: Fusidate sodium can participate in substitution reactions, particularly in the formation of organotin complexes .
Common Reagents and Conditions
Common reagents used in reactions involving fusidate sodium include tin chloride or oxide in boiling methanol for the formation of organotin complexes. These reactions typically yield high amounts of the desired products .
Major Products Formed
The major products formed from reactions involving fusidate sodium include various organotin complexes, which have been studied for their potential use as additives to inhibit polyvinyl chloride (PVC) photodegradation .
科学的研究の応用
Fusidate sodium has a wide range of scientific research applications, including:
作用機序
Fusidate sodium works by inhibiting bacterial protein synthesis. It specifically prevents the translocation of elongation factor G (EF-G) from the ribosome, effectively blocking the protein synthesis process. This inhibition occurs after translocation and guanosine-5’-triphosphate (GTP) hydrolysis, preventing the necessary conformational changes for EF-G release from the ribosome .
類似化合物との比較
Fusidate sodium is unique compared to other antibiotics due to its steroid-like structure and specific mechanism of action. Similar compounds include:
Mupirocin: Another topical antibiotic that inhibits protein synthesis but through a different mechanism.
Neomycin: An aminoglycoside that also inhibits protein synthesis.
Gentamicin: Another aminoglycoside with a similar mechanism to neomycin.
Bacitracin: A cyclic polypeptide that inhibits cell wall synthesis.
Polymyxin B: A cyclic lipopeptide that increases cell membrane permeability .
Fusidate sodium’s unique mechanism of action and its effectiveness against MRSA make it a valuable antibiotic in both clinical and research settings.
特性
分子式 |
C31H47NaO6 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC名 |
sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 |
InChIキー |
HJHVQCXHVMGZNC-HDWZQLJBSA-M |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


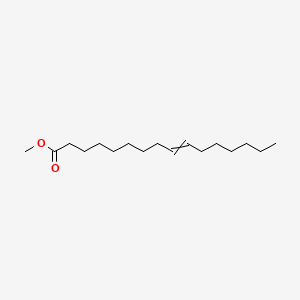
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
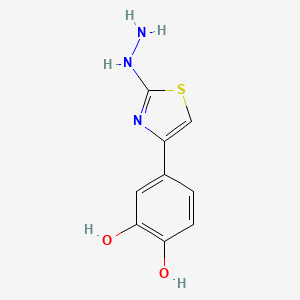

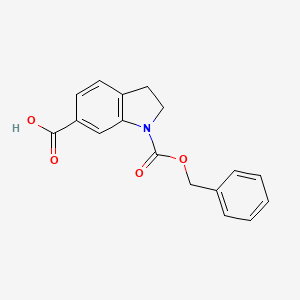
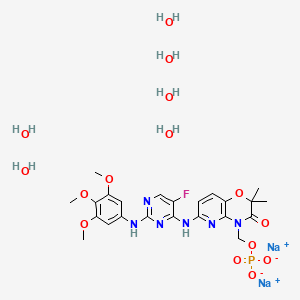
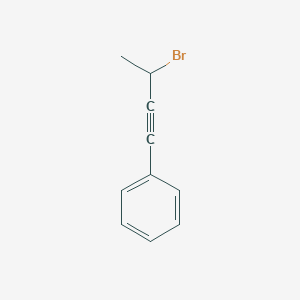
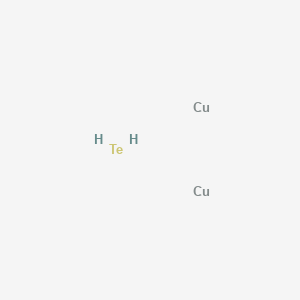
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)

